

Trihexyltetradecylphosphonium Chloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trihexyltetradecylphosphonium chloride*

Cat. No.: *B1245204*

[Get Quote](#)

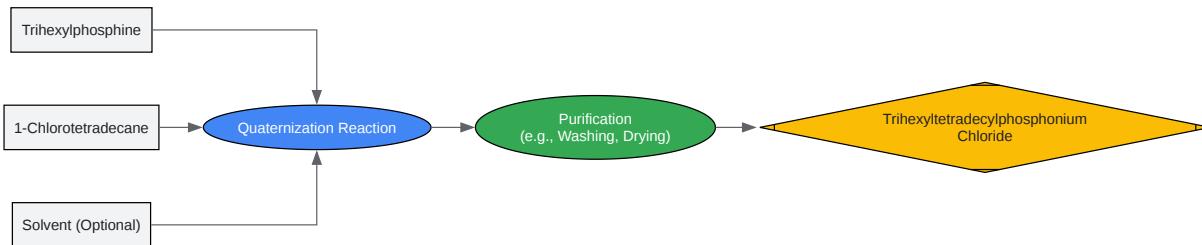
An In-depth Examination of a Versatile Room-Temperature Ionic Liquid

Trihexyltetradecylphosphonium chloride, a prominent member of the phosphonium-based ionic liquid family, stands out for its unique set of physicochemical properties, rendering it a substance of significant interest across various scientific and industrial domains. This technical guide provides a detailed overview of its core characteristics, experimental protocols for its analysis, and its potential applications, particularly in the realm of drug development and materials science.

Core Physicochemical Properties

Trihexyltetradecylphosphonium chloride is a quaternary phosphonium salt that exists as a liquid at room temperature.^{[1][2][3]} Its molecular structure, featuring a central phosphorus atom bonded to three hexyl chains and one tetradecyl chain, imparts a unique combination of thermal stability, low volatility, and high ionic conductivity.^[1]

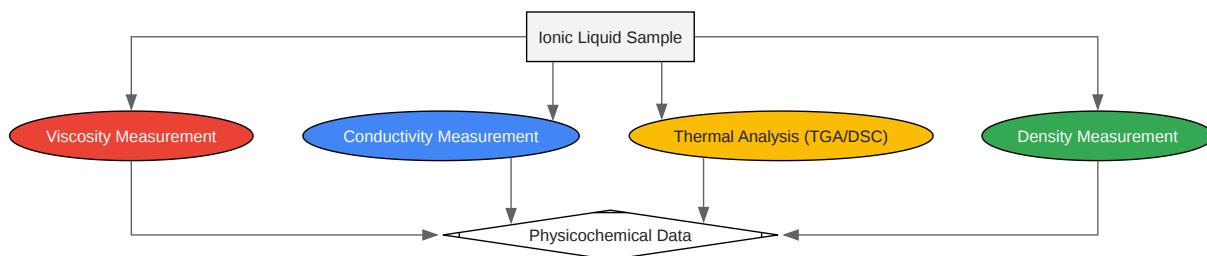
Quantitative Data Summary


The following tables summarize the key quantitative data for **trihexyltetradecylphosphonium chloride**, compiled from various sources for easy comparison.

Property	Value	Temperature (°C)	References
Molecular Formula	C ₃₂ H ₆₈ PCI	-	[1][2][4]
Molecular Weight	519.31 g/mol	-	[1][2]
CAS Number	258864-54-9	-	[1][2][4]
Appearance	Clear to pale yellow liquid	Room Temperature	[4]
Melting Point	< Room Temperature; -70 °C; -50 °C	-	[2][5][6]
Density	0.88 g/cm ³ ; 0.895 g/mL	25; 20	[2][3]
Viscosity	1631 cP; 1824 cP; 824 mPa·s	25	[1][2][6]
Ionic Conductivity	4.63 mS/cm	25	[1][2][3]
Electrochemical Window	3.8 V	-	[1][2][3]

Thermal Stability (TGA)	Value (°C)	Conditions	References
Tonset (in Air)	309	-	[7]
Tonset (in N ₂)	320	-	[7]
Reported Decomposition Range	330.9 - 350	2-10 °C min ⁻¹ , N ₂ atmosphere	[7]

Synthesis and Experimental Workflows


The synthesis of **trihexyltetradecylphosphonium chloride** typically involves the quaternization of a phosphine with an alkyl halide. While specific industrial preparation details can be proprietary, a general synthetic route can be conceptualized.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **trihexyltetradecylphosphonium chloride**.

Characterizing the physicochemical properties of the synthesized ionic liquid is crucial for its application. A typical experimental workflow for such characterization is outlined below.

[Click to download full resolution via product page](#)

A standard workflow for the physicochemical characterization of an ionic liquid.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the characterization of **trihexyltetradecylphosphonium chloride**.

Synthesis of Trihexyltetradecylphosphonium Chloride (Generalized Protocol)

This protocol is a generalized representation based on the synthesis of similar phosphonium bromide salts.[\[8\]](#)

Materials:

- Trihexylphosphine
- 1-Chlorotetradecane (or 1-bromotetradecane)
- Nitrogen gas supply
- Reaction vessel with stirring and temperature control
- Vacuum evaporator
- Distilled water

Procedure:

- An equimolar amount of trihexylphosphine is added to 1-chlorotetradecane in a reaction vessel under a nitrogen atmosphere.[\[8\]](#)
- The mixture is stirred vigorously at an elevated temperature (e.g., 140 °C) for a prolonged period (e.g., 16 hours) to facilitate the quaternization reaction.[\[8\]](#)
- After the reaction is complete, the mixture is subjected to high vacuum evaporation to remove any unreacted starting materials and other volatile impurities.[\[8\]](#)
- The resulting organic phase is washed multiple times with distilled water to remove any water-soluble impurities.[\[8\]](#)
- The purified organic phase is then dried under vacuum at an elevated temperature (e.g., 60 °C) for several hours to yield the final product, **trihexyltetradecylphosphonium chloride**.[\[8\]](#)

Viscosity Measurement

Method: Rotational Viscometry or Capillary Viscometry. A protocol using a capillary electrophoresis instrument has also been described for integrated measurement of viscosity and conductivity.[9]

Apparatus:

- Rotational viscometer or a Cannon-Fenske viscometer
- Temperature-controlled bath
- Sample of **trihexyltetradecylphosphonium chloride**

Procedure (using a Rotational Viscometer):

- Calibrate the viscometer according to the manufacturer's instructions.
- Place a known volume of the ionic liquid into the sample holder.
- Equilibrate the sample to the desired temperature (e.g., 25 °C) using the temperature-controlled bath.
- Select the appropriate spindle and rotational speed for the expected viscosity range.
- Immerse the spindle into the ionic liquid to the marked depth.
- Start the rotation and allow the reading to stabilize.
- Record the viscosity reading from the instrument.
- Repeat the measurement at different temperatures if required to study the temperature dependence of viscosity.[10]

Ionic Conductivity Measurement

Method: Conductometry

Apparatus:

- Conductivity meter with a microvolume conductivity probe

- Temperature-controlled cell
- Sample of **trihexyltetradecylphosphonium chloride**

Procedure:

- Calibrate the conductivity meter using a standard potassium chloride solution.[[11](#)][[12](#)]
- Switch on the conductivity meter and allow it to stabilize for at least 30 minutes before use.
[[12](#)]
- Rinse the conductivity probe thoroughly with the **trihexyltetradecylphosphonium chloride** sample to be measured, as water contamination can lead to inaccurate readings.[[13](#)]
- Immerse the probe into the ionic liquid sample within the temperature-controlled cell.
- Allow the sample to reach thermal equilibrium at the desired temperature.
- Record the conductivity reading from the meter.
- Ensure that the instrument has temperature control, as conductivity is highly dependent on temperature.[[12](#)]

Thermal Stability Analysis

Method: Thermogravimetric Analysis (TGA)

Apparatus:

- Thermogravimetric Analyzer (TGA)
- Sample of **trihexyltetradecylphosphonium chloride**
- Inert gas (e.g., Nitrogen) and/or Air supply

Procedure:

- Place a small, accurately weighed sample of the ionic liquid into a TGA sample pan.

- Place the pan into the TGA furnace.
- Purge the furnace with the desired atmosphere (e.g., nitrogen or air) at a controlled flow rate.
- Heat the sample at a constant rate (e.g., 5-10 °C/min) over a specified temperature range.[7]
- The TGA instrument will continuously record the mass of the sample as a function of temperature.
- The onset decomposition temperature (Tonset) is determined from the resulting TGA curve, indicating the temperature at which significant mass loss begins.[14]
- The analysis can be performed under different atmospheres to assess the effect on thermal stability.[7]

Applications and Potential in Drug Development

Trihexyltetradecylphosphonium chloride exhibits a range of properties that make it a versatile compound in various applications.

- Chemical Synthesis: It can act as a solvent or a phase-transfer catalyst in organic reactions and polymerization processes.[1][4]
- Electrochemistry: Its high ionic conductivity makes it suitable for use as an electrolyte in batteries and capacitors.[1]
- Materials Science: It is employed in the synthesis and processing of advanced materials like nanoparticles and composites.[1][4]
- Separation Technologies: It can be used in extraction and purification processes.[1]
- Drug Formulation and Delivery: As a phosphonium salt, it can enhance the solubility of various biomolecules, making it useful in drug formulation and delivery systems.[4] Its ability to modify surface properties is also beneficial in this context.[4]
- Desulfurization: It has been investigated as a promising solvent for the extractive desulfurization of liquid fuels.[3]

Safety and Handling

Trihexyltetradecylphosphonium chloride is classified as harmful if swallowed and causes severe skin burns and eye damage.[15] It is crucial to handle this substance with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[15] Work should be conducted in a well-ventilated area, and inhalation of any mists or vapors should be avoided. The substance is hygroscopic and should be stored in a tightly closed container in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS).[15][16][17][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hiyka.com [hiyka.com]
- 2. Trihexyltetradecylphosphonium chloride, >95% | IoLiTec [iolitec.de]
- 3. roco.global [roco.global]
- 4. chemimpex.com [chemimpex.com]
- 5. TRIHEXYL(TETRADECYL)PHOSPHONIUM CHLORIDE CAS#: 258864-54-9 [m.chemicalbook.com]
- 6. Trihexyl(tetradecyl)phosphonium Chloride [solvionic.com]
- 7. Thermal stability of trihexyl(tetradecyl)phosphonium chloride - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 13. Experiences with an Inquiry-Based Ionic Liquid Module in an Undergraduate Physical Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [pubs.acs.org](#) [pubs.acs.org]
- 15. [combi-blocks.com](#) [combi-blocks.com]
- 16. TRIHEXYL(TETRADECYL)PHOSPHONIUM CHLORIDE - Safety Data Sheet [chemicalbook.com]
- 17. [iolitec.de](#) [iolitec.de]
- 18. [solvionic.com](#) [solvionic.com]
- To cite this document: BenchChem. [Trihexyltetradecylphosphonium Chloride: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1245204#trihexyltetradecylphosphonium-chloride-as-a-room-temperature-ionic-liquid\]](https://www.benchchem.com/product/b1245204#trihexyltetradecylphosphonium-chloride-as-a-room-temperature-ionic-liquid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com